molecular formula C10H13O4PS2 B087041 Phenthoate acid CAS No. 13376-78-8

Phenthoate acid

Cat. No. B087041
CAS RN: 13376-78-8
M. Wt: 292.3 g/mol
InChI Key: WYDIDFDHSKJUKT-UHFFFAOYSA-N
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Description

Phenthoate is an organothiophosphate insecticide . It is used against various pests including Lepidoptera, jassids, aphids, soft scales, mosquitoes, blowflies, houseflies, and ked . The IUPAC name for Phenthoate is (RS)-Ethyl [(dimethoxyphosphorothioyl)sulfanyl] (phenyl)acetate .


Synthesis Analysis

Phenthoate is a chiral organophosphate pesticide with two enantiomers that differ in toxicity, behavior, and insecticidal activity . The preparation method of Phenthoate stereoisomer involves dissolving an ordinary Phenthoate raw pesticide .


Molecular Structure Analysis

The molecular formula of Phenthoate is C12H17O4PS2 . The molecular weight is 320.36 g·mol−1 . The IUPAC Standard InChI is InChI=1S/C12H17O4PS2/c1-4-16-12(13)11(10-8-6-5-7-9-10)19-17(18,14-2)15-3/h5-9,11H,4H2,1-3H3 .


Chemical Reactions Analysis

Phenthoate is a chiral pesticide with the presence of one asymmetric carbon atom . This introduces stereoisomers with distinct distributions, fates, biomagnification capacities, and cytotoxicities . The enantioselective degradation of Phenthoate in soil has been studied .


Physical And Chemical Properties Analysis

Phenthoate is a colorless crystalline solid . It has a density of 1.226 g/mL at 20 °C . The melting point is between 17 to 18 °C . Its solubility in water is 11 mg/L at 24 °C .

Scientific Research Applications

Toxicity Studies

Phenthoate acid has been used in studies to understand its effects on non-target organisms. For instance, a study conducted on common carp (Cyprinus carpio) fingerlings examined the acute toxicity and pathophysiological changes caused by Phenthoate . The study found that Phenthoate caused significant changes in brain acetylcholinesterase activity, plasma glutamate-oxalacetate transaminase, and plasma glutamate pyruvate transaminase activities .

Environmental Impact

Research has been conducted to understand the environmental impact of chiral pesticides, including Phenthoate. These studies focus on the distinct biological activities and distribution patterns of their stereoisomers .

Food Safety Monitoring

Phenthoate acid is also used in food safety monitoring. A study demonstrated the use of a smartphone-based colorimetric detection system for the pesticide Phenthoate . The study found a linear range for the determination of Phenthoate in the range of 50–1500 μg L −1, with a limit of detection of 15 μg L −1 .

Biochemical Parameter Attenuation

Phenthoate acid has been studied for its potential to attenuate biochemical parameters and enzymatic functions in aquatic organisms. For example, a study on Cyprinus carpio fingerlings showed that exposure to Phenthoate 50 EC insecticide led to changes in various biochemical parameters and enzymatic functions .

Histopathological Changes

Research has been conducted to understand the histopathological changes caused by Phenthoate in non-target organisms. For instance, a study found that exposure to Phenthoate caused histopathological changes in the liver of fish, suggesting hepatic tissue damages .

Oxidative Stress Induction

Phenthoate acid has been studied for its potential to induce oxidative stress in non-target organisms. A study on Cyprinus carpio fingerlings showed that exposure to Phenthoate led to oxidative stress, as evidenced by changes in blood, gills, and kidney morphology, as well as decreased blood glucose levels .

Mechanism of Action

Target of Action

Phenthoate is an organophosphate non-systemic insecticide and acaricide . It primarily targets a variety of pests including Lepidoptera, jassids, aphids, soft scales, mosquitoes, blowflies, houseflies, and ked . The primary biochemical target of Phenthoate is the enzyme acetylcholinesterase .

Mode of Action

Phenthoate acts as a cholinesterase inhibitor . It interacts with its targets by inhibiting the enzyme acetylcholinesterase, which is essential for the proper functioning of the nervous system in insects. This inhibition disrupts the transmission of nerve impulses in the insects, leading to their paralysis and eventual death .

Biochemical Pathways

The inhibition of acetylcholinesterase by Phenthoate disrupts the normal biochemical pathways in the target organisms. This disruption affects the nervous system, leading to overstimulation and eventual failure. The specific downstream effects of this disruption depend on the particular organism and its physiological state .

Pharmacokinetics

Phenthoate is rapidly absorbed, distributed, and metabolized in organisms . The compound is degraded by hydrolysis of the carboethoxy moiety, cleavage of the P-S or C-S bond, and removal of the methoxy group by either direct demethylation or hydrolytic cleavage of the P-O bond . The metabolites, including demethyl phenthoate, demethyl phenthoate acid, demethyl phenthoate oxon acid, O,O-dimethyl phosphorodithioic and phosphorothioic acids, are excreted predominantly in urine .

Result of Action

The result of Phenthoate’s action is the disruption of the normal functioning of the nervous system in the target organisms, leading to their paralysis and eventual death . On a molecular level, this is achieved through the inhibition of the enzyme acetylcholinesterase, which disrupts the transmission of nerve impulses .

Action Environment

The action, efficacy, and stability of Phenthoate can be influenced by various environmental factors. For instance, the compound’s degradation is relatively slight after about 20 days in water-ethanol 1:1 solutions buffered to pH 3.9, 5.8, and 7.8. At ph 97, the degradation is approximately 25% after 20 days . Furthermore, the compound’s solubility in water and various organic solvents can affect its distribution and efficacy in different environments .

Safety and Hazards

Phenthoate is classified as Acute toxicity - Category 4, both Oral and Dermal . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective clothing, and seeking medical help if swallowed or in contact with skin .

Future Directions

Future research should focus on developing sustainable and efficient methodologies for the precise analysis of stereoisomers in complex matrices, particularly in sewage water . This is important for understanding the environmental impact of chiral pesticides like Phenthoate .

properties

IUPAC Name

2-dimethoxyphosphinothioylsulfanyl-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13O4PS2/c1-13-15(16,14-2)17-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDIDFDHSKJUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)SC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058305
Record name Phenthoate acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenthoate acid

CAS RN

13376-78-8
Record name TH-3461
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013376788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenthoate acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TH-3461
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H874A3M9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary degradation pathway of Phenthoate in soil, and how does this relate to Phenthoate acid?

A1: Research indicates that Phenthoate degrades in soil primarily through the action of soil enzymes, specifically extracellular heat-labile enzymes. [, ] These enzymes break down Phenthoate into its primary metabolite, Phenthoate acid, through a hydrolysis reaction. [] This degradation process is rapid and occurs under both aerobic and anaerobic conditions. []

Q2: Does the presence of impurities in technical Phenthoate formulations impact its degradation?

A2: Yes, impurities commonly found in technical Phenthoate formulations, such as O,S,S-Trimethyl phosphorodithioate (TMPDT) and O,O,S-trimethyl phosphorothioate (TMPT), can significantly inhibit the enzymatic degradation of Phenthoate. [] These impurities impede the activity of rat liver and plasma carboxylesterases, enzymes responsible for converting Phenthoate to the less toxic Phenthoate acid. [] This inhibition can potentially lead to a build-up of Phenthoate in biological systems.

Q3: How does Phenthoate acid interact with human acetylcholinesterase (HuAChE) at a molecular level?

A4: Computational docking studies reveal that Phenthoate acid exhibits a strong binding affinity for HuAChE. [] This interaction involves pi-cation interactions with aromatic amino acids within the enzyme's active site, notably Trp86. [] This binding interaction ultimately contributes to the inhibition of HuAChE, a key enzyme in the nervous system.

Q4: What happens to Phenthoate when applied to citrus fruits, and how is Phenthoate acid involved?

A5: Research on citrus fruits reveals that Phenthoate undergoes alterations after application. [, ] While the specifics of these alterations and the potential role of Phenthoate acid require further investigation, this finding highlights the importance of understanding the fate of Phenthoate and its metabolites in food products.

Q5: What are the environmental implications of Phenthoate and Phenthoate acid?

A6: Although the provided research doesn't delve into the specific ecotoxicological effects of Phenthoate and Phenthoate acid, their presence in soil and water systems warrants further investigation. [, ] Understanding their persistence, potential bioaccumulation, and impact on non-target organisms is crucial for assessing the environmental risks associated with Phenthoate use.

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